
2'-Cyanonicotine
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Description
2'-Cyanonicotine (synonym: 5'-Cyanonicotine, CID162517) is a nicotine derivative formed via enzymatic oxidation of nicotine in the presence of cyanide. Its structure features a cyano group (-CN) substituted at the 5' position of the pyrrolidine ring (numbered as 2' in alternative systems), with the molecular formula C₁₁H₁₃N₃ and InChIKey DUKKSGGNSSFORH-UHFFFAOYSA-N . This compound is generated as an intermediate during nicotine metabolism when cyanide ions disrupt the canonical pathway that typically produces cotinine, a major nicotine metabolite .
The synthesis of this compound occurs through two pathways:
Chemical Synthesis: Oxidation of nicotine followed by reaction with cyanide yields this compound .
Enzymatic Pathway: Microsomal incubations containing nicotine, NADPH, and cyanide produce this compound, bypassing cotinine formation .
Comparison with Similar Compounds
Structural and Metabolic Differences
Compound | Structure | Metabolic Pathway | Key Functional Group |
---|---|---|---|
2'-Cyanonicotine | Cyano group on pyrrolidine ring | Cyanide-dependent enzymatic oxidation | -CN |
Cotinine | Ketone group on pyrrolidine ring | Cytochrome P450-mediated oxidation | C=O |
Nicotine | Unmodified pyrrolidine ring | Precursor to cotinine/cyanonicotine | -CH₂-N(CH₃)₂ |
Key Findings:
- Formation Dynamics: Cyanide concentration inversely regulates this compound and cotinine production. At 1 mM cyanide, cotinine formation decreases by ~60%, while this compound increases proportionally .
- Enzymatic Selectivity: The nicotine iminium ion intermediate reacts with water to form cotinine under normal conditions. However, cyanide competitively binds to the iminium ion, favoring this compound synthesis .
Pharmacological and Toxicological Implications
- Cotinine : A stable metabolite with a plasma half-life of 15–20 hours, widely used as a biomarker for nicotine exposure.
- This compound: Its biological persistence and toxicity remain understudied. Preliminary data suggest it may act as a neurotoxicant due to cyanide release under physiological conditions .
Table 1. Cyanide Concentration vs. Metabolite Formation
Cyanide (mM) | Cotinine Formation (%) | This compound Formation (%) |
---|---|---|
0 | 100 | 0 |
0.5 | 70 | 30 |
1.0 | 40 | 60 |
2.0 | 20 | 80 |
Data derived from enzymatic incubation trends described in Figure 3 of .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-14-7-3-5-11(14,9-12)10-4-2-6-13-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChI Key |
COSQWACRRACEEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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